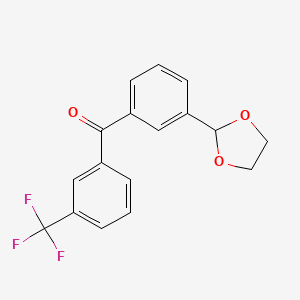

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone

Description

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-6-2-4-12(10-14)15(21)11-3-1-5-13(9-11)16-22-7-8-23-16/h1-6,9-10,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJGMPPHTZVOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645075 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514802-37-0 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Dioxolane Ring

The 1,3-dioxolane ring is synthesized through acetalization of a carbonyl compound (e.g., aldehyde or ketone) with ethylene glycol in the presence of an acid catalyst.

- Reagents: Ethylene glycol and a carbonyl precursor (e.g., 3-trifluoromethylbenzaldehyde).

- Catalyst: p-Toluenesulfonic acid or another Brønsted acid.

- Solvent: Benzene or toluene.

- Procedure: The reaction mixture is refluxed with continuous removal of water using a Dean-Stark apparatus.

Reaction Equation:

$$

\text{Ar-C(O)H} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Acid catalyst}} \text{Ar-C(OCH}2\text{CH}2\text{O)} + \text{H}_2\text{O}

$$

Step 2: Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced either before or after dioxolane formation using electrophilic trifluoromethylation reagents such as Togni's reagent or Ruppert-Prakash reagent (CF₃SiMe₃).

- Reagents: Trifluoromethylating agent (e.g., CF₃SiMe₃) and a base (e.g., CsF).

- Solvent: Anhydrous acetonitrile or dichloromethane.

- Procedure: The reaction is conducted under inert conditions to prevent moisture interference.

Step 3: Coupling to Form Benzophenone Derivative

The final step involves coupling the dioxolane-functionalized aromatic compound with a benzoyl chloride derivative via Friedel-Crafts acylation.

- Reagents: Benzoyl chloride and AlCl₃ as a Lewis acid catalyst.

- Solvent: Dichloromethane or chloroform.

- Procedure: The reaction is carried out at low temperatures to prevent side reactions.

Reaction Data and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Dioxolane formation | Ethylene glycol, p-TsOH, benzene | Reflux, water removal | ~90 |

| Trifluoromethylation | CF₃SiMe₃, CsF | Anhydrous, inert atmosphere | ~80 |

| Friedel-Crafts acylation | Benzoyl chloride, AlCl₃ | Low temperature | ~85 |

Notes on Optimization

- Catalyst Selection: Strong acids like p-TsOH are preferred for dioxolane formation due to their efficiency in promoting acetalization.

- Moisture Sensitivity: Both trifluoromethylation and acetalization are sensitive to moisture; ensure anhydrous conditions.

- Temperature Control: Friedel-Crafts reactions require precise temperature control to minimize polymerization or side products.

Analytical Data

After synthesis, the compound can be characterized using:

- NMR Spectroscopy: Key signals include:

- Dioxolane protons at δ 4.0–4.5 ppm.

- Aromatic protons at δ 7.0–8.0 ppm.

- Mass Spectrometry (MS): Molecular ion peak corresponding to $$ M^+ = \text{C}{16}\text{H}{13}\text{F}3\text{O}3 $$.

- IR Spectroscopy: Carbonyl stretch at ~1700 cm⁻¹ and C-F stretch at ~1200 cm⁻¹.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Its biological activity has been investigated in several studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in non-small cell lung carcinoma (NSCLC) cell lines, with IC50 values indicating potent activity against these cells .

2. Organic Synthesis

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules:

- Reactivity : The presence of the dioxolane ring allows for nucleophilic substitutions and other transformations that can be exploited in synthetic pathways .

3. Materials Science

The compound's unique properties may also find applications in materials science, particularly in the development of specialty chemicals and polymers:

- Photostability : The trifluoromethyl group can enhance the photostability of materials, making them suitable for applications in coatings and electronic devices .

Anticancer Activity Study

A study focused on the antiproliferative effects of benzophenone derivatives, including 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone, demonstrated significant cytotoxicity against NSCLC cell lines. The most potent compounds exhibited IC50 values ranging from 1.48 µM to 68.9 µM, indicating their potential as therapeutic agents .

Mechanistic Insights

Further investigations into the mechanism of action revealed that compounds like 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone induce apoptosis through pathways involving caspase activation. This highlights their potential role in cancer treatment strategies .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 15a | A549 | 2.52 | High potency |

| 16a | NCI-H23 | 0.49 | Most potent |

| 4b | A549 | 1.48 | Comparable to staurosporine |

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-trifluoromethylbenzophenone involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes. The dioxolane ring can act as a protecting group for carbonyl compounds, influencing the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone with structurally related benzophenone derivatives.

Structural and Functional Analysis

Trifluoromethyl vs. Methyl/Cyano Groups: The trifluoromethyl group in the target compound offers superior electron-withdrawing effects compared to methyl or cyano substituents. This enhances metabolic stability and resistance to oxidation, making it favorable in drug design .

Dioxolane Positioning :

- Dioxolane at the 3-position (target compound) vs. 4'-position (4'-dioxolane derivative) alters steric and electronic effects. The 3-position may facilitate intramolecular interactions in synthesis .

Molecular Weight and Solubility :

- The dimethyl derivative (C₁₈H₁₈O₃) has the highest molecular weight (282.34 g/mol), which may reduce solubility in polar solvents compared to the trifluoromethyl analog .

Biological Activity

3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone, with the CAS number 514802-37-0, is a compound that has garnered attention due to its potential biological activities. This compound features a dioxolane moiety and a trifluoromethyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : CHFO

- IUPAC Name : [3-(1,3-dioxolan-2-yl)phenyl]-[3-(trifluoromethyl)phenyl]methanone

The presence of the dioxolane ring is significant as it can influence the compound's solubility and interaction with biological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research has indicated that compounds similar to 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone exhibit anticancer properties. For instance, studies have shown that benzophenone derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

A comparative analysis of related compounds revealed that those with dioxolane structures demonstrated enhanced cytotoxicity against human cancer cell lines. For example, in vitro assays have shown IC values indicating significant growth inhibition in breast and lung cancer cells .

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 (Breast) |

| Compound B | 10.0 | A549 (Lung) |

| 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of benzophenone derivatives has also been explored. These compounds have shown activity against various bacterial strains, likely due to their ability to disrupt microbial membranes or inhibit key metabolic pathways. The efficacy varies significantly based on structural modifications .

The biological activity of 3-(1,3-Dioxolan-2-YL)-3'-trifluoromethylbenzophenone can be attributed to several mechanisms:

- Apoptosis Induction : Through ROS generation.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.

- Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes.

Study 1: Cytotoxicity in Cancer Cells

In a study published in the International Journal of Molecular Sciences, a series of benzophenone derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The study found that modifications on the benzophenone structure significantly influenced their potency against MCF-7 and A549 cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of benzophenone derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising applications in treating bacterial infections .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(1,3-Dioxolan-2-yl)-3'-trifluoromethylbenzophenone, considering functional group compatibility and yield?

- Methodology :

- Halogen substitution : Adapt protocols from trifluoromethylbenzophenone derivatives, using catalytic carbonylation (e.g., Pd catalysts) to introduce the trifluoromethyl group while preserving the dioxolane ring .

- Protection strategies : Employ 1,3-dioxolane as a protecting group for ketones or aldehydes during synthesis to avoid side reactions. For example, use acid-catalyzed cyclization of diols with carbonyl precursors .

- Reaction optimization : Monitor reaction progress via thin-layer chromatography (TLC) in THF or 1,4-dioxane solvents, with triethylamine (Et₃N) as a base to neutralize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify dioxolane protons (δ 4.0–5.0 ppm as a multiplet) and trifluoromethyl-associated deshielding in aromatic regions .

- FT-IR : Detect carbonyl stretching (~1680 cm⁻¹ for benzophenone) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, particularly for trifluoromethyl (-CF₃) loss.

Advanced Research Questions

Q. How can researchers address challenges in X-ray crystallographic determination of this compound, especially regarding electron density ambiguities?

- Methodology :

- Data collection : Use high-resolution synchrotron sources to enhance data quality, particularly for resolving trifluoromethyl groups, which exhibit high thermal motion .

- Refinement tools : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered dioxolane or CF₃ groups. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

- Validation : Cross-validate with DFT-calculated geometries to resolve ambiguities in bond lengths/angles .

Q. What computational methods are suitable for modeling the electronic effects of the trifluoromethyl and dioxolane groups?

- Methodology :

- DFT calculations : Use B3LYP/6-311+G(d,p) to analyze electron-withdrawing effects of -CF₃ on the benzophenone π-system and dioxolane’s electron-donating properties .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF or THF) to study conformational stability of the dioxolane ring .

- Docking studies : Investigate interactions with biological targets (e.g., enzymes), leveraging the compound’s lipophilic profile from -CF₃ and dioxolane .

Q. How do reaction conditions influence the regioselectivity in the formation of this benzophenone derivative?

- Methodology :

- Catalytic systems : Compare Pd(PPh₃)₄ vs. CuI in Ullmann-type couplings; Pd catalysts favor aryl-aryl bond formation, while Cu may reduce trifluoromethyl group stability .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during dioxolane ring formation, while higher temperatures (80–100°C) accelerate cross-coupling steps .

- Solvent effects : Polar solvents (e.g., DMF) enhance solubility of intermediates, whereas non-polar solvents (toluene) improve selectivity in Friedel-Crafts acylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.